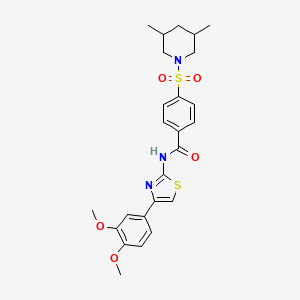

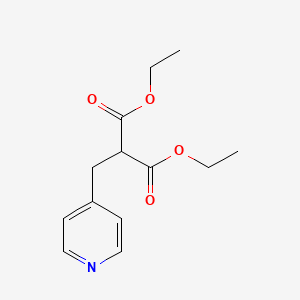

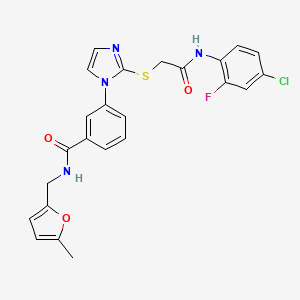

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that appears to incorporate a thiazole ring, a dimethoxyphenyl group, and a sulfonamide moiety. These structural features are commonly found in compounds with various biological activities, including anticancer, antimicrobial, and cardiovascular effects .

Synthesis Analysis

The synthesis of related compounds often involves the coupling of different pharmacophoric groups to achieve the desired biological activity. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-substituted benzamide derivatives has been described, where the imidazolyl moiety was found to be a viable group for producing class III electrophysiological activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the structure of some benzamide derivatives . These techniques would be essential in confirming the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the thiazole ring and the sulfonamide group. For example, thiazole derivatives have been synthesized through reactions involving carboxylic acid hydrazides and carbonothioyldisulfanediyl diacetic acid in water, which is considered a green chemistry approach . Additionally, reactions of N-sulfonylamines with azirines have been reported to yield various heterocyclic structures, indicating the potential for diverse chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of the dimethoxyphenyl moiety is associated with good oral drug-like behavior and biological activity, as seen in VEGFR-2 inhibitors . The electron-donating and withdrawing properties of substituents on the phenyl ring can significantly affect the antimicrobial activity of thiazole derivatives . These properties would be crucial in determining the solubility, stability, and overall pharmacokinetic profile of the compound.

科学的研究の応用

Sulfonamides in Medicinal Chemistry Sulfonamides, including the primary sulfonamide moiety, play a crucial role in various clinically used drugs. They are notably present in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cycloxygenase 2 (COX2) inhibitors. Recently, novel drugs such as apricoxib and pazopanib, which also incorporate this group, have shown significant antitumor activity. The constant innovation in sulfonamide applications, particularly in creating selective antiglaucoma drugs, antitumor agents, and diagnostic tools, underscores the multifaceted utility of this chemical group in scientific research (Carta, Scozzafava & Supuran, 2012).

Phenothiazines and Their Derivatives in Therapeutics Phenothiazines and their derivatives, including N-alkylphenothiazines, are known for their broad spectrum of biological activities. They exhibit antibacterial, antifungal, anticancer, and antipsychotic properties. These compounds' ability to interact with macromolecules and coordinate to metals expands their application scope, particularly in synthesizing related derivatives and metal complexes with promising biological effects (Krstić et al., 2016).

Benzofused Thiazole Derivatives in Pharmacological Research Benzofused thiazole derivatives have been identified as potential candidates for therapeutic agents due to their notable antioxidant and anti-inflammatory activities. The synthesis process and the in vitro screening for these activities indicate that certain compounds exhibit significant potential, highlighting the value of thiazole derivatives in developing new pharmacological agents (Raut et al., 2020).

Benzothiazole and its Derivatives in Drug Development The benzothiazole nucleus is a fundamental moiety in various bioactive heterocycles and natural products. Over recent years, there has been a growing interest in exploring the biological and therapeutic activities of benzothiazole-containing compounds. This nucleus is considered pivotal in developing antimicrobial, analgesic, antiviral, antioxidant, and other drugs. The molecular structures of many potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, emphasizing its significance in medicinal chemistry (Sumit, Kumar & Mishra, 2020).

特性

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S2/c1-16-11-17(2)14-28(13-16)35(30,31)20-8-5-18(6-9-20)24(29)27-25-26-21(15-34-25)19-7-10-22(32-3)23(12-19)33-4/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLOHJIUGAYTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)

![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)